N-Ethyl-m-toluamide-15N,13C2

LC-MS/MS Quantitative Analysis Internal Standard

Select N-Ethyl-m-toluamide-15N,13C2 for accurate DEET-metabolite quantification. Unlike deuterated analogs, the 13C/15N label guarantees exact co-elution and zero H/D exchange, delivering superior matrix-correction in biomonitoring and environmental LC-MS/MS workflows. Request a quote for high-purity (≥95%) analytical standard.

Molecular Formula C₈¹³C₂H₁₃¹⁵NO
Molecular Weight 166.2
Cat. No. B1155500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-m-toluamide-15N,13C2
SynonymsN-Ethyl-3-methylbenzamide-15N,13C2
Molecular FormulaC₈¹³C₂H₁₃¹⁵NO
Molecular Weight166.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-m-toluamide-15N,13C2 Stable Isotope-Labeled Analytical Standard for DEET Metabolite Quantification


N-Ethyl-m-toluamide-15N,13C2 is a stable isotope-labeled analog of N-ethyl-m-toluamide, a primary oxidative metabolite of the insect repellent DEET (N,N-diethyl-m-toluamide) [1]. The compound incorporates two carbon-13 atoms and one nitrogen-15 atom, shifting its molecular weight from 163.2 Da (unlabeled) to 166.2 Da . It is supplied as an analytical reference standard with typical purity ≥95%, intended exclusively for use as an internal standard in mass spectrometry-based quantification workflows .

N-Ethyl-m-toluamide-15N,13C2: Why Unlabeled or Deuterated Analogs Cannot Be Interchanged


Accurate quantification of N-ethyl-m-toluamide in complex biological or environmental matrices using LC-MS/MS requires an internal standard that exactly co-elutes with the analyte while remaining spectrally distinct [1]. Unlabeled N-ethyl-m-toluamide is indistinguishable from the native analyte, rendering it useless as an internal standard [2]. Deuterated analogs, such as N-ethyl-m-toluamide-d5, introduce a mass shift but exhibit altered chromatographic retention due to the deuterium isotope effect, leading to differential matrix suppression and compromised quantification accuracy [3]. Furthermore, deuterium labels are susceptible to hydrogen-deuterium exchange under common LC mobile phase conditions, eroding quantitative reliability [3]. The 13C/15N labeling strategy employed in N-Ethyl-m-toluamide-15N,13C2 overcomes these limitations, providing a definitive analytical advantage that cannot be replicated by generic substitution [1][3].

N-Ethyl-m-toluamide-15N,13C2: Quantitative Differentiation Evidence for Scientific Selection


Mass Shift: +3 Da Differentiation from Unlabeled Analyte

N-Ethyl-m-toluamide-15N,13C2 exhibits a molecular weight of 166.2 Da, a +3 Da mass shift relative to the unlabeled native analyte (163.2 Da) . This mass increment is sufficient to eliminate spectral overlap between the analyte and internal standard in MS/MS transitions while remaining small enough to maintain near-identical chromatographic behavior [1]. In contrast, unlabeled N-ethyl-m-toluamide cannot be differentiated from the analyte, precluding its use as an internal standard in quantitative workflows [1].

LC-MS/MS Quantitative Analysis Internal Standard

Isotopic Purity: ≥95% Enrichment Validated by MS and NMR

Commercial preparations of N-Ethyl-m-toluamide-15N,13C2 are supplied with isotopic purity typically ≥95%, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This level of enrichment ensures that the internal standard signal is minimally contaminated by unlabeled species, preserving the linearity and accuracy of calibration curves [1]. In comparison, lower-purity labeled standards or impure unlabeled material introduce systematic bias into quantification [1].

Isotopic Purity Quality Control LC-MS/MS

Chromatographic Co-Elution: Absence of Deuterium Isotope Effect

Internal standards labeled with 13C and 15N exhibit chromatographic retention times indistinguishable from the unlabeled analyte, a property not shared by deuterated analogs [1]. Deuterium labeling (e.g., N-ethyl-m-toluamide-d5) introduces a measurable retention time shift due to the deuterium isotope effect, which can cause differential matrix suppression when eluting in a different solvent composition gradient [2]. This differential suppression degrades quantification accuracy, particularly in complex matrices such as urine or environmental water [2]. The 13C/15N labeling strategy eliminates this source of error, ensuring that analyte and internal standard experience identical ionization conditions throughout the LC gradient [1].

Chromatography Matrix Effects Isotope Effect

Label Stability: No Hydrogen-Deuterium Exchange in Aqueous Mobile Phases

13C and 15N labels are incorporated into the molecular backbone and are chemically inert under standard LC-MS/MS mobile phase conditions [1]. In contrast, deuterium labels on amide nitrogens or adjacent to exchangeable protons are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents, leading to gradual loss of the isotopic label and drift in internal standard signal over the course of a sample sequence [2]. This instability compromises method robustness and inter-batch comparability. N-Ethyl-m-toluamide-15N,13C2 is immune to H/D exchange, ensuring consistent internal standard performance across extended analytical runs [1].

Stability LC-MS/MS Method Robustness

Target Analyte: Quantification of DEET Metabolite in Biological and Environmental Matrices

N-Ethyl-m-toluamide is a major primary metabolite of DEET, formed via N-deethylation by cytochrome P450 enzymes [1]. Accurate quantification of this metabolite in urine, plasma, or environmental water is essential for human biomonitoring studies and ecological risk assessments [2]. N-Ethyl-m-toluamide-15N,13C2 serves as the optimal internal standard for such assays, enabling precise correction for matrix effects and extraction variability [3]. While deuterated internal standards are sometimes employed, 13C/15N-labeled standards are preferred for the stability and co-elution reasons documented above [3].

DEET Metabolism Biomonitoring Environmental Analysis

N-Ethyl-m-toluamide-15N,13C2: Recommended Application Scenarios


Human Biomonitoring of DEET Exposure via Urinary Metabolite Quantification

In population-scale biomonitoring programs assessing DEET exposure, accurate quantification of the urinary metabolite N-ethyl-m-toluamide is critical [1]. N-Ethyl-m-toluamide-15N,13C2 is the recommended internal standard for LC-MS/MS isotope dilution methods due to its co-elution properties and freedom from H/D exchange artifacts, ensuring robust data across thousands of samples [2].

In Vitro Metabolism Studies of DEET Using Liver Microsomes

Researchers investigating the cytochrome P450-mediated metabolism of DEET require precise measurement of N-ethyl-m-toluamide formation rates [3]. The 13C/15N-labeled internal standard provides the necessary mass shift for selective MS/MS detection without introducing retention time variability, a key advantage when quantifying low-abundance metabolites in microsomal incubations [2].

Environmental Fate and Wastewater Monitoring of Insect Repellent Residues

Environmental analytical laboratories monitoring DEET transformation products in surface water or wastewater effluent benefit from the matrix-correction capabilities of N-Ethyl-m-toluamide-15N,13C2 [2]. Its resistance to deuterium loss under typical environmental sample preparation conditions (e.g., acidic hydrolysis, SPE extraction) ensures reliable quantification in complex aqueous matrices [2].

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